Product packaging for Octyl (3S)-3-hydroxybutanoate(Cat. No.:CAS No. 306326-46-5)

Octyl (3S)-3-hydroxybutanoate

Cat. No.: B12576749
CAS No.: 306326-46-5
M. Wt: 216.32 g/mol
InChI Key: OCJMVWOGIMJYNT-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Octyl (3S)-3-hydroxybutanoate is a chiral ester of significant interest in scientific research. With the molecular formula C12H24O3 , it features a defined (S) stereocenter, a crucial attribute for producing enantiomerically pure compounds . This compound is part of the broader class of 3-hydroxybutanoates, which are recognized as important metabolites and regulatory molecules in animals, bacteria, and plants . The 3-hydroxybutanoate structure acts as a precursor for polyhydroxyalkanoates (PHAs), which are biodegradable polyesters synthesized by microorganisms . In organic synthesis, this compound serves as a valuable chiral building block or intermediate for the preparation of more complex, stereodefined molecules . Its enantiomeric purity makes it particularly useful for applications in asymmetric synthesis, medicinal chemistry, and the study of enzymatic processes . Researchers also utilize this and related esters to investigate metabolic pathways, such as ketone body metabolism, and to explore the role of the (S)-enantiomer of 3-hydroxybutyrate as an intermediate in fatty acid β-oxidation . This product is intended for research purposes only. For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for administration to humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H24O3 B12576749 Octyl (3S)-3-hydroxybutanoate CAS No. 306326-46-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

306326-46-5

Molecular Formula

C12H24O3

Molecular Weight

216.32 g/mol

IUPAC Name

octyl (3S)-3-hydroxybutanoate

InChI

InChI=1S/C12H24O3/c1-3-4-5-6-7-8-9-15-12(14)10-11(2)13/h11,13H,3-10H2,1-2H3/t11-/m0/s1

InChI Key

OCJMVWOGIMJYNT-NSHDSACASA-N

Isomeric SMILES

CCCCCCCCOC(=O)C[C@H](C)O

Canonical SMILES

CCCCCCCCOC(=O)CC(C)O

Origin of Product

United States

Advanced Synthetic Methodologies and Enantioselective Control of Octyl 3s 3 Hydroxybutanoate

Chemical Synthesis Approaches

The preparation of single-enantiomer β-hydroxyesters like Octyl (3S)-3-hydroxybutanoate relies on strategies that can selectively produce the desired (S)-enantiomer. This is achieved by creating a chiral environment during the reaction using enzymes, chiral catalysts, or by separating enantiomers from a racemic mixture.

Chemo-enzymatic synthesis leverages the high stereoselectivity of enzymes with the versatility of chemical reactions. nih.govnih.gov This integrated approach is highly effective for producing optically pure β-hydroxyesters. nih.gov A common strategy involves the enzymatic reduction of the prochiral ketone, octyl 3-oxobutanoate. Biocatalysts, particularly carbonyl reductases or whole-cell systems containing these enzymes, can reduce the ketone to the corresponding alcohol with exceptional enantioselectivity.

Another chemo-enzymatic route is the enzymatic kinetic resolution of a racemic mixture of octyl 3-hydroxybutanoate. In this process, an enzyme such as a lipase (B570770) selectively acylates or hydrolyzes one enantiomer faster than the other. For instance, Candida antarctica lipase B (CAL-B) can be used to selectively acylate the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted and allowing for its separation. mdpi.com This method highlights how enzymatic transformations can be integrated into synthetic pathways to achieve high enantiomeric purity. nih.gov

Key Research Findings in Chemo-Enzymatic Synthesis:

Enzyme/BiocatalystStrategySubstrateResult
Carbonyl ReductaseAsymmetric ReductionOctyl 3-oxobutanoateDirect formation of Octyl (S)-3-hydroxybutanoate with high enantiomeric excess (ee).
Candida antarctica Lipase B (CAL-B)Kinetic ResolutionRacemic Octyl 3-hydroxybutanoateSelective acylation of the (R)-enantiomer, allowing for the isolation of unreacted Octyl (S)-3-hydroxybutanoate. mdpi.com
Halohydrin DehalogenaseRegioselective Ring OpeningEpoxidesUsed in cascade reactions to produce various enantiomerically pure 1,2-azidoalcohols, a strategy adaptable for hydroxyester synthesis. nih.gov

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral molecules like β-hydroxyesters. researchgate.netcrossref.org This field employs chiral catalysts to direct a reaction towards the formation of one specific enantiomer.

Organocatalysis utilizes small organic molecules as catalysts. For the synthesis of β-hydroxyesters, asymmetric aldol (B89426) reactions are a primary strategy. Chiral amine catalysts, such as proline and its derivatives, can catalyze the reaction between an aldehyde and a ketone or ester equivalent to produce β-hydroxy carbonyl compounds with high stereocontrol. While direct application to octyl esters is specific, the methodology is well-established for creating the core β-hydroxyester structure with excellent diastereo- and enantioselectivity.

Metal-catalyzed asymmetric hydrogenation is one of the most efficient and widely used methods for synthesizing enantiomerically enriched β-hydroxyesters. acs.orgrsc.org This process involves the reduction of a β-ketoester, such as octyl 3-oxobutanoate, using hydrogen gas and a chiral transition metal catalyst. Ruthenium, rhodium, and iridium complexes featuring chiral phosphine ligands are commonly employed. acs.orgdntb.gov.ua

The BINAP/diamine-Ru catalyst system is particularly effective for the asymmetric reduction of various ketones, including β-ketoesters. wikipedia.org The mechanism involves the formation of a metal hydride species that transfers hydrogen to the ketone, with the chiral ligands dictating the facial selectivity of the addition, leading to high enantiomeric excess of the desired alcohol. acs.orgwikipedia.org The efficiency of these catalysts allows for high turnover numbers, making the process suitable for large-scale synthesis. wikipedia.org

Representative Data from Metal-Catalyzed Asymmetric Hydrogenation of β-Ketoesters:

Catalyst System (Metal/Ligand)Substrate TypeEnantiomeric Excess (ee)Key Features
Ru-BINAPAromatic/Aliphatic β-KetoestersOften >98%A foundational catalyst system demonstrating high efficiency and selectivity. acs.org
[RuI2(p-cymene)]2 / SolphosVarious β-Ketoesters95–99%Demonstrates high performance with a modular atropisomeric biaryl ligand. acs.org
Iridium-based Systemsβ-KetoestersUp to 99.9%Highly efficient for ketones, achieving very high turnover numbers. wikipedia.org
First-Row Transition Metals (e.g., Ni, Fe)Polar Prochiral SubstratesVariableAn emerging area of research focusing on more abundant and less toxic metals. rsc.orgresearchgate.net

Chiral resolution is a traditional yet reliable method for separating enantiomers from a racemic mixture. core.ac.uk Although the theoretical maximum yield for isolating a single enantiomer is 50%, this technique is robust and frequently used. core.ac.uksymeres.com

The most common method is diastereomeric salt formation. libretexts.org For a racemic mixture of a related compound, 3-hydroxybutanoic acid, a chiral base (e.g., (S)-1-phenylethylamine) is added. This reaction forms two diastereomeric salts: ((R)-acid·(S)-base) and ((S)-acid·(S)-base). These diastereomers have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. libretexts.org After separation, the pure enantiomer of the acid can be regenerated and subsequently esterified to yield Octyl (S)-3-hydroxybutanoate.

Kinetic resolution is another powerful technique that can be performed using either enzymes or chemical catalysts. nih.govnih.gov This method relies on the different reaction rates of the two enantiomers with a chiral catalyst or reagent. For example, the acylation of racemic octyl 3-hydroxybutanoate in the presence of a chiral catalyst can selectively modify one enantiomer, allowing the other to be recovered in high enantiomeric purity. nih.gov

This compound is not only a target molecule but also a versatile chiral starting material for the synthesis of more complex structures. Its stereocenter and two functional groups (ester and hydroxyl) can be selectively manipulated. For instance, the hydroxyl group can be protected, and the ester can be reduced to a primary alcohol. This diol can then undergo further reactions, such as oxidation or conversion into a leaving group, to build more complex molecular architectures. The inherent chirality of the starting material is transferred to the final product, which is a key principle of chiral pool synthesis.

Asymmetric Catalysis for Stereoselective Formation of β-Hydroxyesters

Biocatalytic and Biotechnological Production Routes

The synthesis of this compound, a chiral ester with potential applications in various industries, has been a subject of interest for biocatalytic and biotechnological approaches. These methods offer advantages over traditional chemical synthesis, such as high stereoselectivity, milder reaction conditions, and reduced environmental impact. This section explores the enzymatic and microbial routes for the production of this specific ester and its parent compound, (S)-3-hydroxybutanoate.

Enzyme-Mediated Esterification and Transesterification

Enzymatic catalysis, particularly through the use of lipases and esterases, provides a direct and highly selective method for the synthesis of chiral esters like this compound. These enzymes can catalyze the esterification of (S)-3-hydroxybutanoic acid with octanol (B41247) or the transesterification of a simple ester of (S)-3-hydroxybutanoic acid with octanol.

The choice of the biocatalyst is crucial for achieving high conversion rates and enantioselectivity in the synthesis of this compound. Lipases (EC 3.1.1.3) and esterases (EC 3.1.1.1) are the primary enzymes employed for this purpose. While both enzyme classes catalyze the formation and hydrolysis of ester bonds, they exhibit different substrate specificities. Lipases are generally more active towards water-insoluble substrates with long-chain fatty acids, whereas esterases prefer more water-soluble, short-chain esters nih.gov.

Several commercially available and non-commercial lipase preparations have been screened for their efficacy in synthesizing various octyl esters, providing insights into potential candidates for the production of this compound. A comparative study on the synthesis of octyl caprylate, octyl caprate, and octyl laurate highlighted the performance of five different biocatalysts, with Novozym® 435 showing high conversion rates nih.gov. Novozym® 435, an immobilized lipase B from Candida antarctica, is frequently cited for its high activity and stability in organic solvents, making it a prime candidate for this type of esterification nih.govnih.gov.

Other lipases, such as those from Rhizomucor miehei, have also demonstrated high activity in the synthesis of flavor esters and could be considered for the production of this compound lmaleidykla.lt. The selection process often involves screening a panel of enzymes under specific reaction conditions to identify the one with the highest activity and selectivity for the desired ester. High-throughput screening methods have been developed to rapidly assess the activity and enantioselectivity of esterase libraries, which could be adapted for this specific synthesis nih.gov.

The characterization of selected enzymes typically involves determining their substrate specificity, thermal and pH stability, and kinetic parameters. For instance, an esterase from Rhodococcus sp. showed specificity towards p-nitrophenyl and ethyl esters with acyl chain lengths up to C8 semanticscholar.org. Such detailed characterization is essential for optimizing the reaction conditions for a specific biocatalyst.

Table 1: Comparison of Lipases and Esterases for Ester Synthesis

Enzyme Source Immobilization/Form Substrate(s) Key Findings
Candida antarctica Lipase B (Novozym® 435) Immobilized p-hydroxyphenylpropionic acid and octanol High conversion yield (98.5%) under optimized conditions nih.gov.
Rhizomucor miehei Lipase Immobilized and soluble 2-phenylethanol and octanoic acid derivatives High conversion and reaction rates observed in hexane lmaleidykla.lt.
Halobacillus sp. Extracellular p-nitrophenyl esters Characterized for its esterase activity researchgate.net.
Bacillus pumilus Extracellular p-nitrophenyl esters High molecular mass esterase purified and characterized researchgate.net.
Rhodococcus sp. Thermophilic p-nitrophenyl and ethyl esters (up to C8) Showed specificity for shorter to medium chain length esters semanticscholar.org.

To maximize the yield and efficiency of the enzymatic synthesis of this compound, several reaction parameters must be optimized. These include temperature, reaction time, enzyme concentration, substrate molar ratio, and the nature of the solvent or the use of a solvent-free system.

Response surface methodology (RSM) is a powerful statistical tool frequently employed to optimize these parameters. For the synthesis of octyl hydroxyphenylpropionate using Novozym 435, RSM was used to determine that a reaction temperature of 58.8°C, a reaction time of 14.6 hours, and an enzyme activity of 410.5 PLU resulted in a yield of 97.5% nih.gov. Similarly, for the synthesis of octyl acetate (B1210297), optimization of reaction temperature, time, enzyme concentration, and substrate molar ratio led to high conversion rates researchgate.net.

The choice of the reaction medium is also critical. While organic solvents can facilitate the dissolution of substrates and shift the reaction equilibrium towards synthesis, solvent-free systems are often preferred for being more environmentally friendly and for simplifying downstream processing. The synthesis of flavor esters like methyl butyrate (B1204436) and octyl acetate has been successfully carried out in solvent-free conditions using immobilized lipase from Rhizopus oryzae nih.gov. The kinetic study of lipase-catalyzed esterification often follows a Ping-Pong Bi-Bi mechanism, where inhibition by both the alcohol and acid substrates can occur at high concentrations researchgate.netsemanticscholar.orgnih.gov. Therefore, optimizing the substrate molar ratio is essential to avoid substrate inhibition and maximize the reaction rate.

Table 2: Optimized Parameters for Lipase-Catalyzed Ester Synthesis

Ester Product Lipase Source Optimized Parameters Molar Conversion/Yield Reference
Octyl hydroxyphenylpropionate Candida antarctica (Novozym 435) Temp: 58.8°C, Time: 14.6 h, Enzyme activity: 410.5 PLU 97.5% nih.gov
Octyl acetate Rhizopus oryzae Temp: 32°C, Time: 12 h, Octanol: 2M, Enzyme: 60 U 92.35% nih.gov
Isoamyl butyrate Thermomyces lanuginosus Temp: level +1, Enzyme, BA, MR: level -1 95.8%
Butyl butyrate Porcine pancreatic lipase Temp: 117°C, Time: 2.5 h, Molar ratio: 1:1.6, Catalyst: 5 wt% 98.41% researchgate.net

Microbial Fermentation and Biotransformation Systems for (S)-3-Hydroxybutanoate Derivatives

Microbial fermentation offers a promising route for the de novo synthesis of (S)-3-hydroxybutanoate and its derivatives from renewable feedstocks. This approach involves the use of wild-type or genetically engineered microorganisms to produce the target molecule through their metabolic pathways.

The stereospecific production of (S)-3-hydroxybutanoate has been successfully achieved in engineered microbial hosts, most notably Escherichia coli and Saccharomyces cerevisiae. These microorganisms are attractive platforms for metabolic engineering due to their well-characterized genetics and physiology, and the availability of advanced genetic tools.

In E. coli, synthetic metabolic pathways have been constructed to produce enantiomerically pure (S)-3-hydroxybutyrate (3HB) from glucose asm.org. The pathway typically involves three key enzymes: a β-ketothiolase (e.g., PhaA from Ralstonia eutropha) to condense two molecules of acetyl-CoA to acetoacetyl-CoA; an (S)-specific acetoacetyl-CoA reductase (e.g., Hbd from Clostridium acetobutylicum) to reduce acetoacetyl-CoA to (S)-3-hydroxybutyryl-CoA; and a thioesterase (e.g., TesB from E. coli) to hydrolyze the CoA ester to free (S)-3-hydroxybutyric acid. By profiling different enzyme homologs and optimizing their expression, researchers have been able to achieve high titers of (S)-3HB asm.org. For instance, engineered E. coli strains have produced up to 2.08 g/L of (S)-3HB in shake flask cultures asm.org.

Similarly, Saccharomyces cerevisiae, a widely used industrial microorganism, has been engineered to produce (S)-3HB. The biosynthetic pathway from acetyl-CoA, consisting of acetyl-CoA C-acetyltransferase (ACCT), acetoacetyl-CoA reductase (ACR), and 3-hydroxybutyryl-CoA thioesterase (HBT), was introduced into S. cerevisiae researchgate.netnih.gov. An engineered yeast strain overexpressing the ERG10, hbd, and tesB genes produced (S)-3HB from ethanol (B145695), reaching a final titer of 12.0 g/L in a fed-batch fermentation researchgate.netnih.gov. The expression of different recombinant (R)-3-hydroxybutyryl-CoA (3-HB) synthesis pathways in S. cerevisiae has been shown to strongly influence the rate and accumulation of the biopolymer poly[(R)-3-hydroxybutyrate] (PHB), indicating that the precursor supply is a key factor nih.gov.

Table 3: Engineered Microbial Strains for (S)-3-Hydroxybutanoate Production

Microbial Host Key Genes Expressed Substrate Titer Reference
Escherichia coli phaA (R. eutropha), hbd (C. acetobutylicum), tesB (E. coli) Glucose 2.08 g/L asm.org
Saccharomyces cerevisiae ERG10 (S. cerevisiae), hbd (C. acetobutylicum), tesB (E. coli) Ethanol 12.0 g/L researchgate.netnih.gov
Escherichia coli phbA, phbB, ptb, buk Glucose ~5 g/L (batch), 12 g/L (fed-batch) oup.com

The economic viability of microbial fermentation for producing (S)-3-hydroxybutanoate derivatives is highly dependent on the cost of the carbon source. Therefore, research has focused on expanding the substrate scope to include inexpensive and renewable feedstocks.

Glucose is a commonly used substrate for engineered E. coli strains asm.orgoup.comnih.gov. The native glycolytic pathway in E. coli efficiently converts glucose to acetyl-CoA, the primary precursor for the (S)-3HB biosynthetic pathway. In engineered S. cerevisiae, ethanol has been successfully utilized as a carbon source, which is advantageous as it can be derived from the fermentation of lignocellulosic biomass researchgate.netnih.gov.

Beyond simple sugars and alcohols, there is a growing interest in utilizing agro-industrial wastes as feedstocks for microbial production of polyhydroxyalkanoates (PHAs), the polymer precursors to 3-hydroxybutanoate. Materials such as orange peel, wheat bran, and rapeseed cake have been investigated as potential carbon sources for the production of poly(3-hydroxybutyric acid) (P(3HB)) westminster.ac.ukwestminster.ac.uk. For instance, orange peel was identified as a suitable substrate for P(3HB) production by a modified strain of Bacillus subtilis westminster.ac.uk. Hydrolysates of agricultural residues like wheat bran, containing a mixture of sugars such as glucose, mannose, xylose, and arabinose, have also been successfully used for PHB production by Halomonas boliviensis nih.gov.

The feeding of specific precursors can also be employed to enhance the production of desired derivatives. For example, in the production of poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBHV), the addition of valeric acid to the culture medium allows for the incorporation of 3-hydroxyvalerate (B1259860) monomer units into the polymer chain nih.gov. This strategy of precursor feeding can be adapted to potentially influence the production of specific esters of (S)-3-hydroxybutanoate if a suitable microbial system with esterification capabilities is developed.

Bioreactor Design and Process Scale-Up Considerations

The successful laboratory-scale synthesis of this compound necessitates careful consideration of bioreactor design and process scale-up to enable efficient and economically viable industrial production. The choice of bioreactor and the parameters for scaling up are pivotal in maintaining high enantioselectivity, productivity, and catalyst stability.

Research into the enzymatic production of similar chiral esters, such as ethyl (3S)-3-hydroxybutyrate, provides critical insights into the challenges and solutions applicable to this compound. A key finding in this area is the unsuitability of conventional stirred-tank reactors for large-scale processes that utilize immobilized enzymes like Candida antarctica lipase B (CALB). nih.govresearchgate.net The mechanical stress from stirring can lead to attrition of the enzyme particles, resulting in catalyst degradation and loss of activity. nih.govresearchgate.net

To circumvent this issue, a batchwise loop reactor system has been demonstrated to be a more effective design for the large-scale production of the closely related ethyl ester. nih.govresearchgate.net In this configuration, the immobilized enzyme is contained within a column, and the reactants are continuously circulated through this enzyme bed. nih.govresearchgate.net This design minimizes mechanical stress on the catalyst while ensuring efficient mass transfer between the substrates and the enzyme.

Table 1: Comparison of Bioreactor Types for Enzymatic Ester Synthesis

Bioreactor TypeAdvantagesDisadvantages for Immobilized Enzyme Systems
Stirred-Tank ReactorGood mixing, uniform temperature distributionHigh mechanical stress on catalyst particles, potential for enzyme attrition
Packed Bed ReactorLow shear stress, high catalyst loading, potential for continuous operationPotential for channeling, pressure drop issues, mass transfer limitations
Loop ReactorLow shear stress, good mass transfer, suitable for immobilized catalystsMore complex setup than a simple batch reactor

The scale-up from bench-scale (millimole to mole scale) to multi-kilogram production for the ethyl analogue was successfully achieved using this loop reactor system, indicating its potential for the industrial synthesis of this compound. nih.govresearchgate.net A significant advantage of this process is the use of a solvent-free system, which not only increases the process throughput but also aligns with the principles of green chemistry by reducing solvent waste. nih.govresearchgate.net

However, a critical consideration when scaling up the production of this compound is the influence of the longer alkyl chain of the octyl group on the enzyme's enantioselectivity. Studies have shown that extending the ester alkyl chain from ethyl to octyl can result in a decrease in the enantiomeric excess of the product. nih.govresearchgate.net This necessitates careful optimization of reaction conditions during scale-up to maintain the desired optical purity of the final product.

Table 2: Key Parameters for Scale-Up of a Loop Reactor System (based on ethyl ester synthesis)

ParameterBench-Scale ExampleConsiderations for Scale-Up
Reactant Scale20 mmol to 4 molMaintain stoichiometric ratios, ensure adequate pumping capacity for larger volumes
Enzyme Bed VolumeDependent on scaleOptimize bed geometry to minimize pressure drop and ensure uniform flow
Reactant Circulation Rate470 mL/minScale flow rate to maintain sufficient residence time and mass transfer
Temperature45°CEnsure efficient heat exchange to maintain optimal enzyme temperature
Reaction TimeDependent on conversion targetMonitor conversion closely to determine optimal batch time

Further research and process optimization would be required to address the specific challenges associated with the production of this compound, particularly in maintaining high enantiomeric excess at an industrial scale. This would likely involve fine-tuning of the loop reactor parameters, potential enzyme engineering to improve selectivity for the octyl substrate, and optimization of downstream processing for product purification.

Stereochemical Investigations and Chiral Purity Determination of Octyl 3s 3 Hydroxybutanoate

Enantiomeric Excess and Optical Purity Measurement Techniques

The determination of enantiomeric excess (e.e.) is fundamental to characterizing a chiral compound like Octyl (3S)-3-hydroxybutanoate. It quantifies the purity of a sample with respect to its enantiomeric counterpart. A variety of sophisticated analytical techniques are employed for this purpose.

Chiral Chromatography (GC-MS, HPLC, SFC) Method Development and Validation

Chiral chromatography is a cornerstone for separating enantiomers, enabling precise quantification of enantiomeric excess. The development of a robust method for this compound would involve selecting a suitable chiral stationary phase (CSP) that can effectively discriminate between the (3S) and (3R) enantiomers.

Gas Chromatography (GC): For volatile compounds, chiral GC is a powerful tool. A typical method would involve a capillary column coated with a cyclodextrin-based CSP. For instance, studies on the enantiomers of the related methyl 3-hydroxybutyrate (B1226725) have utilized columns like Astec® CHIRALDEX™ B-DP for separation. sigmaaldrich.com A validated GC-MS method for the octyl ester would provide data on retention times for each enantiomer and allow for quantification based on peak area, confirming identity via mass spectra.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is versatile and widely used. Method development would screen various CSPs, such as those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), under normal-phase, reversed-phase, or polar organic modes. The validation process would establish linearity, accuracy, precision, and limits of detection and quantification, ensuring the method is reliable for determining the enantiomeric purity.

Supercritical Fluid Chromatography (SFC): SFC is recognized for its fast and efficient separations. It often uses the same CSPs as HPLC but with supercritical CO2 as the primary mobile phase, offering a "green" alternative with high resolution.

A comprehensive study would present data in a format similar to the table below, though specific experimental values for this compound are not currently published.

Chromatographic MethodChiral Stationary Phase (Example)Mobile Phase (Example)Retention Time (S)-enantiomerRetention Time (R)-enantiomerResolution (Rs)
Chiral GCCyclodextrin-basedHeliumData not availableData not availableData not available
Chiral HPLCPolysaccharide-basedHexane/IsopropanolData not availableData not availableData not available
Chiral SFCPolysaccharide-basedCO2/MethanolData not availableData not availableData not available

Optical Rotation and Circular Dichroism Spectroscopic Analysis

Chiroptical methods measure the differential interaction of chiral molecules with polarized light.

Optical Rotation: This technique measures the angle to which a chiral compound rotates the plane of polarized light. nih.gov The specific rotation, [α], is a characteristic physical property of a pure enantiomer under defined conditions (temperature, wavelength, solvent, and concentration). While a powerful tool, its accuracy for determining high enantiomeric excess can be limited. The literature contains specific rotation values for related compounds, such as ethyl (R)-4-cyano-3-hydroxybutyrate, but not for this compound. google.com

Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light. A CD spectrum provides information about the stereochemical structure of the molecule. Comparing the experimental CD spectrum of a sample to that of a known enantiomerically pure standard can confirm its absolute configuration and help assess its purity.

Stereochemical Stability and Epimerization Studies under Various Conditions

Investigating the stereochemical stability of this compound is crucial to understand its shelf-life and behavior in various chemical environments. Epimerization is the conversion of one epimer into another, which in this case would mean the conversion of the (3S) enantiomer to the (3R) enantiomer, leading to racemization and loss of optical purity.

Studies in this area would involve subjecting the compound to a range of conditions (e.g., acidic, basic, thermal stress) and monitoring the enantiomeric excess over time using a validated chiral chromatography method. The results would indicate the conditions under which the chiral center at the C3 position is stable and where it is prone to inversion. Research on related molecules, such as β-lactams, has explored epimerization reactions under basic conditions, but specific studies on β-hydroxy esters like the octyl ester are not available. researchgate.net

Conformational Analysis and Molecular Modeling of the Chiral Center in Solution and Gas Phase

The three-dimensional structure and conformational preferences of this compound are dictated by rotations around its single bonds.

Conformational Analysis: High-resolution NMR spectroscopy is a primary tool for studying conformations in solution. By analyzing vicinal coupling constants (³J-values), one can deduce the preferred dihedral angles and thus the dominant conformers. Studies on oligomers of (R)-3-hydroxybutanoic acid have shown that the conformation is influenced by the potential for intramolecular hydrogen bonding between the hydroxyl and carbonyl groups. researchgate.net Similar analysis for the octyl ester would provide insight into its solution-phase structure.

Molecular Modeling: Computational chemistry provides a powerful complement to experimental studies. Quantum mechanical calculations can be used to determine the relative energies of different conformers in both the gas phase and in solution (using solvent models). This allows for a prediction of the equilibrium populations of various conformers and can help in interpreting experimental data, such as NMR coupling constants or chiroptical spectra. nih.gov

Enzymology and Mechanistic Studies of Octyl 3s 3 Hydroxybutanoate Biotransformations

Characterization of Esterases and Lipases Involved in its Synthesis or Degradation

Esterases and lipases (E.C. 3.1.1.3) are the primary enzymes utilized in the biotransformation of Octyl (3S)-3-hydroxybutanoate. These enzymes, belonging to the α/β-hydrolase superfamily, are capable of catalyzing both the hydrolysis and synthesis of ester bonds. nih.govmdpi.comunipd.it Their utility in organic synthesis stems from their stability, regio-selectivity, and stereo-specificity, which allows for the resolution of racemic mixtures to produce enantiomerically pure compounds. mdpi.comunipd.it

Lipases from various microbial sources, such as Candida antarctica (specifically Lipase (B570770) B, CALB), Candida rugosa, Rhizomucor miehei, and various Bacillus species, have been extensively studied for ester synthesis. openmicrobiologyjournal.comtechnion.ac.ilscielo.brnih.gov These enzymes are typically serine hydrolases, employing a catalytic triad (B1167595) (commonly Ser-His-Asp) in their active site to facilitate nucleophilic attack on the ester's carbonyl group. unipd.it Characterization studies often focus on determining optimal pH and temperature, with many lipases showing peak activity in neutral to alkaline pH (pH 7-8) and at temperatures between 40-50°C. openmicrobiologyjournal.comnih.gov

Enzyme Kinetics and Reaction Mechanism Elucidation

The most common strategy for producing enantiopure hydroxy esters like this compound is through the kinetic resolution of a racemic mixture of its precursor, for instance, racemic octyl 3-hydroxybutyrate (B1226725). This process relies on the enzyme's ability to acylate one enantiomer at a much higher rate than the other.

The mechanism for lipase-catalyzed synthesis or hydrolysis is typically a two-step process involving a covalent acyl-enzyme intermediate. unipd.it In a transesterification reaction for synthesis, an acyl donor (like vinyl acetate) first acylates the enzyme's active site serine, releasing the vinyl alcohol (which tautomerizes to acetaldehyde). Subsequently, the alcohol substrate (in this case, racemic octyl 3-hydroxybutyrate) attacks the acyl-enzyme intermediate. Due to the chiral environment of the active site, one enantiomer (e.g., the R-enantiomer for CALB) fits better and reacts faster, leading to its conversion into an ester (octyl (R)-3-acetoxybutyrate), while the desired (S)-enantiomer remains largely unreacted. technion.ac.il This allows for the separation of the slow-reacting (S)-enantiomer at conversions approaching 50%.

Substrate Specificity and Stereoselectivity Profiling of Biocatalysts

The stereoselectivity of lipases is highly dependent on the structure of the substrate, particularly the nature of the alcohol and acyl groups. While Candida antarctica lipase B (CALB) is highly effective for resolving many 3-hydroxybutyric acid esters, its efficiency and stereoselectivity are significantly influenced by the size of the ester's alkoxy group. technion.ac.il

Studies have shown that for the resolution of 3-hydroxybutyrate esters using CALB, extending the linear alkyl chain of the alcohol from ethyl to octyl results in a notable decrease in both the reaction rate and the enantioselectivity. technion.ac.ilcore.ac.uk Conversely, using sterically bulky groups like t-butyl can enhance stereoselectivity. core.ac.ukrsc.org This suggests that the large, flexible n-octyl chain may not fit optimally into the binding pocket of the enzyme's active site, which is better suited for either smaller or more rigid, bulky substituents. technion.ac.il

Table 1: Influence of Ester Group on CALB Enantioselectivity in the Resolution of 3-Hydroxybutyrate Esters technion.ac.ilcore.ac.uk
Ester GroupRelative Reaction RateEnantioselectivity (E-value)Notes
EthylHighHighA highly suitable substrate for resolution. technion.ac.il
t-ButylModerateVery HighBulky group improves enantioselectivity. core.ac.uk
n-HexylLowLowLong chain reduces rate and selectivity. technion.ac.il
n-OctylLowLowPoor fit in the active site leads to poor enantioselectivity. technion.ac.il
BenzylModerateHighBulky aromatic group is well-tolerated. core.ac.uk

Enzyme Immobilization and Stability Studies for Process Enhancement

For industrial applications, enzymes are preferably used in an immobilized form to enhance their stability, allow for easy separation from the reaction mixture, and enable continuous operation and catalyst recycling. d-nb.infomdpi.com A variety of materials and methods are employed for immobilization.

Hydrophobic adsorption is a particularly effective method for lipases. Supports functionalized with hydrophobic groups, such as octyl-agarose (B13739342) or octyl-silica, are commonly used. scielo.brnih.govresearchgate.net This method often leads to a significant increase in enzyme stability, sometimes tenfold or more, compared to the free enzyme. d-nb.infonih.gov The hydrophobic nature of the support enhances the affinity between the enzyme and the carrier. nih.gov Immobilization can also prevent enzyme aggregation and protect it from denaturation in the presence of organic solvents or high salt concentrations. mdpi.commdpi.com

Table 2: Common Supports for Lipase Immobilization and Their Effects
Support MaterialImmobilization MethodKey AdvantagesReference
Octyl-AgaroseHydrophobic AdsorptionHigh yield, significant (e.g., 10-fold) stability increase. d-nb.infonih.gov
Octyl-SilicaHydrophobic AdsorptionGood mechanical strength and reusability. scielo.brresearchgate.net
PolypropyleneHydrophobic AdsorptionCost-effective synthetic polymer support. nih.gov
ChitosanCovalent Binding / AdsorptionNatural, biodegradable polymer; can reduce enzyme leaching. nih.gov
Magnetic NanoparticlesCovalent BindingEasy separation using a magnetic field, high surface area. scielo.br

Identification of Novel Biocatalysts for this compound Production and Transformation

While lipases are used for the resolution of racemic mixtures, an alternative strategy is the direct asymmetric synthesis of the chiral alcohol precursor from a prochiral ketone. This approach requires different enzymes, such as carbonyl reductases or alcohol dehydrogenases. nih.gov The search for novel biocatalysts with high activity and stereoselectivity is a continuous effort in biotechnology. nih.gov

Carbonyl reductases from microorganisms like Candida magnoliae and aldehyde reductases from yeasts like Sporobolomyces salmonicolor have been identified and successfully used for the stereoselective reduction of various 4-substituted-3-oxobutanoates. researchgate.net By selecting an appropriate reductase that exhibits (S)-directing stereospecificity, it is possible to synthesize ethyl (S)-4-chloro-3-hydroxybutanoate, a precursor to the (S)-3-hydroxybutyrate scaffold, with excellent yield and enantiomeric excess (>99% e.e.). researchgate.net These enzymes can be overexpressed in host organisms like E. coli, creating efficient whole-cell biocatalysts for large-scale production. oup.comresearchgate.net

Metabolic Pathways and Precursor Utilization in Biosynthetic Systems

The production of (S)-3-hydroxybutyrate, the core acid component of the target ester, can be achieved through microbial fermentation using metabolically engineered organisms. nih.gov Strains of Saccharomyces cerevisiae or E. coli can be engineered to produce (S)-3-hydroxybutyrate directly from simple carbon sources like ethanol (B145695) or glucose. nih.govacs.org

This is accomplished by introducing a biosynthetic pathway that converts the central metabolite acetyl-CoA into the desired product. The key steps involve the sequential action of three heterologous enzymes:

Acetyl-CoA C-acetyltransferase (Thiolase): Catalyzes the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA.

Acetoacetyl-CoA Reductase: Reduces acetoacetyl-CoA to (S)-3-hydroxybutyryl-CoA. This step is crucial as the enzyme's stereospecificity determines the chirality of the final product. The hbd gene from Clostridium acetobutylicum is often used for this purpose. acs.org

3-Hydroxybutyryl-CoA Thioesterase: Cleaves the thioester bond of (S)-3-hydroxybutyryl-CoA to release free (S)-3-hydroxybutyrate. nih.gov

By overexpressing the genes encoding these enzymes (e.g., ERG10, hbd, and tesB) in a suitable host, significant titers of (S)-3-hydroxybutyrate can be achieved. nih.gov Fed-batch fermentation strategies using ethanol as a carbon source have yielded final titers as high as 12.0 g/L. nih.gov This biosynthetically produced (S)-3-hydroxybutyrate can then be esterified with octanol (B41247), either chemically or enzymatically, to yield the final product, this compound.

Table 3: Key Enzymes in the Engineered Biosynthetic Pathway for (S)-3-Hydroxybutyrate
EnzymeGene Source ExampleReaction CatalyzedReference
Acetyl-CoA C-acetyltransferaseS. cerevisiae (ERG10)2 Acetyl-CoA → Acetoacetyl-CoA + CoA nih.gov
Acetoacetyl-CoA ReductaseC. acetobutylicum (hbd)Acetoacetyl-CoA + NAD(P)H → (S)-3-Hydroxybutyryl-CoA + NAD(P)+ nih.govacs.org
3-Hydroxybutyryl-CoA ThioesteraseE. coli (tesB)(S)-3-Hydroxybutyryl-CoA + H₂O → (S)-3-Hydroxybutyrate + CoA nih.gov

Applications in Advanced Chemical Synthesis and Materials Science

Octyl (3S)-3-hydroxybutanoate as a Chiral Building Block in Organic Synthesis

The inherent chirality of this compound makes it an excellent starting material, or "chiral building block," in asymmetric synthesis. This field of chemistry is crucial for the production of pharmaceuticals, agrochemicals, and other biologically active compounds where a specific stereoisomer is often responsible for the desired activity.

The (3S) stereocenter of this compound is a valuable feature that chemists can exploit to construct larger, more complex molecules with multiple, well-defined stereocenters. As a member of the β-hydroxy ester family, it is a key synthon for producing a wide array of organic compounds. The synthetic utility of optically active 3-hydroxybutanoates is well-established for creating natural products. orgsyn.org For instance, these chiral building blocks are instrumental in synthesizing macrolide antibiotics, vitamins, and pheromones. iastate.edu

The general strategy involves using the existing chiral center at the C3 position to influence the creation of new stereocenters, ensuring the final product has the correct spatial orientation. The octyl ester group can be selectively removed or transformed during the synthesis, allowing the core 3-hydroxybutanoate structure to be integrated into the target molecule. β-Hydroxy-α-amino acids, for example, are prominent chiral building blocks derived from precursors like β-hydroxy esters and are used to synthesize important medicines. researchgate.net

Table 1: Examples of Compound Classes Synthesized Using β-Hydroxy Ester Building Blocks

Target Compound Class Synthetic Importance
Macrolide Antibiotics Formation of the complex polyketide backbone with multiple stereocenters.
Pheromones Construction of insect attractants with high stereochemical purity for efficacy.
Vitamins Synthesis of chiral side chains essential for biological activity.
Quinolizidine Alkaloids Used to form key intermediates in the stereoselective synthesis of alkaloids like (-)-lasubine II. nih.gov

Asymmetric induction is the process where a chiral center in a molecule preferentially favors the formation of one specific stereoisomer in a subsequent chemical reaction. The (3S) stereocenter in this compound can direct the stereochemical outcome of reactions at adjacent or nearby functional groups.

For example, in an aldol (B89426) reaction, the hydroxyl group at the C3 position can direct an incoming electrophile to a specific face of the molecule, resulting in a new stereocenter with a predictable configuration. This substrate-based stereocontrol is a powerful tool, reducing the need for expensive chiral catalysts or resolving agents. This principle is fundamental in reactions like the Felkin-Anh model for nucleophilic addition to carbonyls, where the existing stereocenter dictates the trajectory of the incoming nucleophile. acs.org The ability to use the molecule's own chirality to guide the formation of new chiral centers is a cornerstone of modern organic synthesis.

Integration into Polymer Architectures and Bioplastics Research

This compound is a monomer unit belonging to the broader class of polyhydroxyalkanoates (PHAs), which are biodegradable and biocompatible polyesters produced by microorganisms. wikipedia.orgnih.gov Its structure is fundamental to the creation of sustainable plastics that can replace conventional petroleum-based polymers.

The (3S) configuration of the monomer is crucial for producing stereoregular, and therefore crystalline, polymers. When polymerized, (3S)-3-hydroxybutanoate units form the isotactic polymer poly(3-hydroxybutyrate), or P(3HB). researchgate.net This natural polymer is a thermoplastic with properties similar in some respects to polypropylene. nih.gov

The stereoregularity of P(3HB) is directly responsible for its high crystallinity (55-80%), which in turn dictates its mechanical properties, such as high tensile strength and stiffness. nih.govnih.gov Chemical synthesis methods, such as the ring-opening polymerization of β-butyrolactone, can also be used to create P(3HB), offering precise control over the polymer's molecular weight and structure. researchgate.net The octyl group in this compound represents a longer side chain compared to the methyl group in the standard 3-hydroxybutyrate (B1226725) monomer. This structural difference is key to creating polymers with varied properties, moving from rigid plastics to more flexible elastomers.

P(3HB) is known for being stiff and brittle, which limits its applications. nih.govmdpi.com Incorporating monomers with longer side chains, such as 3-hydroxyhexanoate (B1247844) (3HHx) or 3-hydroxyoctanoate (B1259324) (which are structurally analogous to the octyl ester of 3-hydroxybutanoate), is a primary strategy for modifying the polymer's properties. These longer side chains disrupt the crystalline packing of the polymer chains, reducing crystallinity and making the resulting material more flexible and less brittle. nih.govpublichealthtoxicology.com

The rate of biodegradation is also influenced by the monomer composition and crystallinity. nih.gov Generally, less crystalline polymers degrade more quickly. acs.org Chemical modifications can further enhance the properties of PHAs. Techniques such as hydroxylation, carboxylation, or epoxidation can be applied to the polymer to improve hydrophilicity, providing reactive sites for further functionalization or altering the degradation profile. acs.orgrsc.org

To overcome the brittleness of P(3HB) and tailor its properties for specific applications, it is often used in copolymers and blends. proquest.com

Copolymers: By introducing different monomers during bacterial synthesis or chemical polymerization, copolymers with tunable properties can be created. mdpi.com

Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV): This is one of the most common PHA copolymers, where 3-hydroxyvalerate (B1259860) (3HV) units are incorporated. Increasing the 3HV content reduces crystallinity and melting point, making the polymer more flexible. mdpi.comwikipedia.org

Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (P(3HB-co-3HHx)): The incorporation of 3HHx, a medium-chain-length monomer, significantly increases the polymer's elasticity and lowers its melting temperature, creating a material with properties ranging from a tough plastic to an elastomer. nih.govresearchgate.netnih.gov

Poly(3-hydroxybutyrate-co-4-hydroxybutyrate) (P(3HB-co-4HB)): This copolymer exhibits high elasticity and is highly resistant to deformation after stretching. nih.govpreprints.org

Table 2: Impact of Comonomer on Polymer Properties

Polymer Comonomer Key Property Changes from P(3HB)
PHBV 3-Hydroxyvalerate (3HV) Reduced crystallinity, increased flexibility, lower melting point. mdpi.com
P(3HB-co-3HHx) 3-Hydroxyhexanoate (3HHx) Significantly reduced crystallinity, increased elasticity and elongation at break. nih.gov

Blends: Blending PHAs with other biodegradable or conventional polymers is another effective strategy to modify properties and reduce costs. mdpi.comrsc.org Miscibility between the polymers is a key factor determining the final properties of the blend. proquest.com

PHA/Polylactic Acid (PLA) Blends: Blending PHBV with PLA can improve the processing window and mechanical properties of both polymers. mdpi.comrsc.org

PHA/Poly(ε-caprolactone) (PCL) Blends: PCL is a ductile polymer that, when blended with P(3HB), can act as a plasticizer, improving flexibility. rsc.org

These strategies of copolymerization and blending allow for the creation of a wide range of sustainable materials with properties tailored for diverse applications, from rigid packaging to flexible films and medical devices. mdpi.commdpi.com

Precursor in Specialty Chemical Research

This compound belongs to the class of β-hydroxy esters, which are recognized as valuable chiral building blocks in organic synthesis. The molecule possesses two key functional groups—a secondary hydroxyl group and an ester—making it a versatile intermediate for the synthesis of more complex specialty chemicals. While specific, detailed research focusing exclusively on this compound as a precursor is not extensively documented in publicly available literature, the reactivity and applications of its structural analogues, particularly shorter-chain esters like ethyl (S)-3-hydroxybutanoate, provide a clear indication of its potential in advanced chemical synthesis.

The primary value of (3S)-3-hydroxybutanoate esters lies in their stereochemistry. The hydroxyl group at the S-configured chiral center makes them ideal starting materials for the synthesis of enantiomerically pure compounds, which is critical in fields such as pharmaceuticals and agrochemicals. For instance, optically active ethyl 3-hydroxybutanoate is a widely used chiral building block for the synthesis of various natural products. google.com

In principle, this compound can serve as a precursor in several types of chemical transformations:

Modification of the Hydroxyl Group: The secondary alcohol can be oxidized to a ketone, acylated to form new esters, or etherified. It can also be used as a nucleophile in ring-opening reactions or serve as a directing group in stereoselective reactions.

Reactions at the Ester Group: The octyl ester can undergo transesterification with other alcohols to yield different 3-hydroxybutanoate esters. google.commdpi.com This is a common strategy for modifying the properties of the final product. The ester can also be hydrolyzed to 3-hydroxybutanoic acid or reduced to a diol.

A significant area of research for related 3-hydroxyalkanoates is their use as monomers for the synthesis of biodegradable polymers known as polyhydroxyalkanoates (PHAs). google.com These bioplastics are of great interest as sustainable alternatives to petroleum-based plastics. While poly(3-hydroxybutyrate) (P3HB) is the most common polymer in this class, the incorporation of monomers with longer side chains, which could potentially be derived from or related to the octyl ester, is a strategy to modify the physical properties of the resulting polymer, such as reducing its crystallinity and improving its flexibility. nih.gov

Although detailed experimental data on the specific use of this compound as a chemical intermediate is scarce in the reviewed literature, the established chemistry of β-hydroxy esters suggests its utility as a versatile chiral precursor. Further research would be needed to fully characterize its role and applications in the synthesis of novel specialty chemicals and materials.

Due to the lack of specific research findings detailing the use of this compound as a precursor, a data table with experimental results cannot be generated at this time.

Analytical Method Development for Research Grade Characterization of Octyl 3s 3 Hydroxybutanoate

Advanced Chromatographic Techniques for Purity and Structural Confirmation

Advanced chromatographic techniques are indispensable for the separation and analysis of Octyl (3S)-3-hydroxybutanoate, ensuring its purity and confirming its specific stereochemistry. These methods provide the high resolution and sensitivity required for research-grade characterization.

High-Resolution Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

High-Resolution Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the exceptional separation capabilities of gas chromatography with the precise mass analysis of mass spectrometry. leeder-analytical.com This method is particularly valuable for the trace analysis of volatile and semi-volatile compounds like this compound. leeder-analytical.com

Key Features and Advantages:

High Sensitivity and Specificity: GC-MS can detect compounds at very low concentrations, often in the nanogram-per-milliliter (ng/mL) range, and can distinguish between molecules with similar structures. researchgate.net

Accurate Mass Measurement: High-resolution mass analyzers, such as Time-of-Flight (TOF) or Orbitrap, provide highly accurate mass measurements, which aids in the confident identification of the target compound and the elucidation of unknown impurities. drawellanalytical.comthermofisher.com This precision helps in determining the elemental composition of the detected molecules. drawellanalytical.com

Trace-Level Identification: The technique is central to workflows requiring the identification of trace-level compounds, screening for unknowns, and confirming target analytes in complex sample matrices. leeder-analytical.com

Derivatization: To enhance the volatility and improve the chromatographic performance of compounds like hydroxybutanoates, a derivatization step is often employed before GC-MS analysis. researchgate.net

Illustrative Data for GC-MS Analysis:

ParameterValueReference
Ionization Mode Electron Impact (EI) leeder-analytical.com
Mass Analyzer Time-of-Flight (TOF) or Orbitrap drawellanalytical.comthermofisher.com
Typical Sensitivity ng/mL levels researchgate.net
Application Trace impurity detection, structural confirmation leeder-analytical.com

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

The enantiomeric purity of this compound is a critical quality attribute. High-Performance Liquid Chromatography (HPLC) coupled with chiral stationary phases (CSPs) is the gold standard for separating enantiomers. nih.govmdpi.com CSPs are designed with chiral selectors that interact differently with the enantiomers of a racemic mixture, leading to their separation. researchgate.net

Types of Chiral Stationary Phases:

Cyclodextrin-Based CSPs: These are among the most common and versatile CSPs. mdpi.com The chiral cavity of the cyclodextrin (B1172386) molecule allows for differential inclusion of the enantiomers, leading to separation. researchgate.netchromatographyonline.com The enantioselectivity can be influenced by modifying the cyclodextrin with various substituents. mdpi.com

Macrocyclic Glycopeptide-Based CSPs: Antibiotic-based CSPs, such as those derived from vancomycin (B549263) and teicoplanin, offer a wide range of selectivity due to their complex structures containing multiple chiral centers and functional groups. nih.gov

Brush-type CSPs: These are created by covalently bonding a small chiral molecule to the support material, often silica (B1680970) gel. nih.gov

Key Research Findings:

Research has shown that extending the alkyl chain of 3-hydroxybutyrate (B1226725) esters from ethyl to octyl can influence the enantioselectivity of enzymatic resolutions, highlighting the importance of the octyl group in chiral interactions. technion.ac.ilresearchgate.net

The development of new CSPs, such as those based on partially substituted β-cyclodextrins, continues to improve the separation selectivity for a wide range of chiral compounds. chromatographyonline.com

Table of HPLC-CSP Parameters:

ParameterDescriptionReference
Stationary Phase Cyclodextrin-based, Macrocyclic Glycopeptide-based, Brush-type nih.govmdpi.comnih.gov
Mobile Phase Normal-phase, Reversed-phase, Polar organic chromatographyonline.com
Detection UV, Polarimetric researchgate.net
Application Enantiomeric purity determination mdpi.com

Comprehensive Two-Dimensional Chromatography (GC×GC) for Complex Mixture Analysis

For highly complex samples where one-dimensional GC may not provide sufficient resolution, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation power. nih.govgcms.cz In GC×GC, the entire sample is subjected to two independent separation stages using two columns with different selectivities. nih.govcopernicus.org

Principles and Advantages:

Increased Peak Capacity: GC×GC dramatically increases the number of compounds that can be resolved in a single analysis, making it ideal for characterizing complex mixtures that may contain this compound alongside other related substances or matrix components. gcms.cz

Structured Chromatograms: The resulting two-dimensional chromatogram provides structured patterns where chemically related compounds often appear in specific regions, aiding in their identification. unito.it

Enhanced Sensitivity: The modulation process used to transfer analytes from the first to the second dimension column results in sharp, concentrated peaks, leading to an enhancement in signal-to-noise ratio. gcms.cz

GC×GC, especially when coupled with a mass spectrometer (GC×GC-MS), represents one of the most powerful analytical tools for the detailed analysis of volatile and semi-volatile compounds in complex matrices. nih.gov

Advanced Spectroscopic Characterization Techniques (Beyond basic identification)

Beyond initial identification, advanced spectroscopic techniques are crucial for the detailed structural elucidation and functional group analysis of this compound.

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 2D NMR, NOESY)

While one-dimensional (1D) NMR (¹H and ¹³C) provides fundamental structural information, multi-dimensional NMR techniques are necessary for unambiguous structural confirmation and the determination of spatial relationships between atoms. researchgate.net

Common 2D NMR Techniques:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings within the molecule, revealing which protons are adjacent to each other. encyclopedia.pub

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a map of which proton is attached to which carbon. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is critical for piecing together the carbon skeleton. encyclopedia.pub

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is particularly important for stereochemical analysis as it identifies protons that are close to each other in space, regardless of whether they are connected by bonds. This can help confirm the relative configuration of chiral centers.

These advanced NMR methods are invaluable for confirming the precise structure of this compound and for identifying any structurally related impurities. mdpi.com

Table of 2D NMR Applications:

TechniqueInformation ProvidedApplication for this compound
COSY ¹H-¹H spin-spin coupling networksConfirms connectivity of protons in the octyl chain and the hydroxybutanoate moiety
HSQC Direct ¹H-¹³C correlationsAssigns specific protons to their corresponding carbon atoms
HMBC Long-range ¹H-¹³C correlations (2-3 bonds)Confirms the ester linkage and the overall carbon framework
NOESY Through-space ¹H-¹H proximitiesProvides information on the 3D structure and conformation

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide a molecular fingerprint of a compound by probing its molecular vibrations. labmanager.comresearchgate.net They are excellent for identifying the functional groups present in this compound. nih.gov

Key Principles and Applications:

FTIR Spectroscopy: Measures the absorption of infrared radiation by the molecule, causing vibrations in bonds with a dipole moment. labmanager.com It is particularly sensitive to polar functional groups. surfacesciencewestern.com For this compound, FTIR is highly effective at identifying the carbonyl (C=O) stretch of the ester group and the hydroxyl (O-H) stretch of the alcohol group. labmanager.comsurfacesciencewestern.com

Raman Spectroscopy: Involves the inelastic scattering of monochromatic light (from a laser). surfacesciencewestern.com It is sensitive to non-polar bonds and symmetric vibrations. surfacesciencewestern.com This technique can provide complementary information, particularly about the C-C backbone of the octyl chain.

Characteristic Vibrational Frequencies:

Functional GroupTechniqueTypical Wavenumber (cm⁻¹)Reference
O-H (alcohol) FTIR~3400 (broad) labmanager.com
C-H (aliphatic) FTIR/Raman~2850-2960 mdpi.com
C=O (ester) FTIR~1735 surfacesciencewestern.com
C-O (ester) FTIR~1100-1300 labmanager.com

The combination of these advanced analytical methods provides a robust framework for the complete and accurate characterization of research-grade this compound, ensuring its chemical identity, purity, and stereochemical integrity.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used for the precise determination of the molecular mass of a compound. measurlabs.comresearchgate.net Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS can measure mass to several decimal places, yielding an 'exact mass'. bioanalysis-zone.com This high level of mass accuracy allows for the unambiguous determination of a compound's elemental composition, a critical step in the structural elucidation and identification of unknown substances. measurlabs.comresearchgate.net

For this compound (Chemical Formula: C₁₂H₂₄O₃), the theoretical monoisotopic mass can be calculated with high precision. This calculated exact mass serves as a benchmark against which the experimentally measured mass is compared. The confirmation of the measured mass to within a few parts per million (ppm) of the theoretical mass provides strong evidence for the compound's elemental formula.

In a typical HRMS analysis, the compound is ionized, often forming a protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. The exact masses for these ions are presented below.

Table 1: Theoretical Exact Mass of this compound and its Common Adducts

SpeciesChemical FormulaTheoretical Exact Mass (Da)
Neutral Molecule [M]C₁₂H₂₄O₃216.17255
Protonated Molecule [M+H]⁺C₁₂H₂₅O₃⁺217.18037
Sodium Adduct [M+Na]⁺C₁₂H₂₄O₃Na⁺239.16230

Beyond determining the exact mass of the parent ion, HRMS is instrumental in analyzing the fragmentation pattern of the molecule. researchgate.net By inducing fragmentation, for instance through collision-induced dissociation (CID), a series of product ions are generated. The high resolution of the mass analyzer allows for the determination of the exact masses of these fragments as well. This data is invaluable for piecing together the compound's structure, as the fragmentation pathways are often characteristic of the functional groups present in the molecule. miamioh.edunih.gov

For this compound, the ester and secondary alcohol functional groups dictate the primary fragmentation routes. Key expected fragmentation pathways include:

Loss of Water: Dehydration involving the hydroxyl group is a common fragmentation pathway for alcohols.

Alpha Cleavage: Breakage of the C-C bond adjacent to the hydroxylated carbon.

Ester Cleavage: Fragmentation at the ester linkage, which can involve the loss of the octyl group as octene via a McLafferty rearrangement or the loss of octanol (B41247).

The following table outlines some of the plausible fragment ions for this compound, their elemental compositions, and their theoretical exact masses. The identification of these specific fragments in an experimental HRMS/MS spectrum would serve to confirm the structure of the parent molecule.

Table 2: Predicted HRMS Fragmentation Data for [M+H]⁺ of this compound

Fragment Ion (m/z)Proposed FormulaMass LossProposed Structure/Origin
199.1701C₁₂H₂₃O₂⁺H₂OLoss of water from the parent ion
113.1021C₈H₁₇⁺C₄H₈O₃Octyl cation from ester cleavage
105.0501C₄H₉O₃⁺C₈H₁₆Protonated 3-hydroxybutanoic acid, resulting from loss of octene (McLafferty Rearrangement)
87.0446C₄H₇O₂⁺C₈H₁₈OAcylium ion resulting from loss of octanol

Derivatization Strategies for Enhanced Analytical Detection and Resolution

Direct analysis of this compound by chromatographic methods like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be challenging. The presence of the polar hydroxyl group can lead to poor peak shape, reduced volatility (for GC), and low detection sensitivity. researchgate.net Chemical derivatization is a technique used to modify the analyte's structure to improve its analytical properties without altering its fundamental identity for quantification. researchgate.netxjtu.edu.cn For this compound, derivatization primarily targets the reactive hydroxyl group. researchgate.net

The goals of derivatization include increasing volatility and thermal stability for GC analysis, and enhancing detector response for both GC and HPLC. researchgate.netxjtu.edu.cn Preliminary studies on similar short-chain hydroxy-fatty acids have shown that derivatization can lower detection limits by approximately 50-fold in LC-MS analysis. bevital.no

Several derivatization strategies can be employed:

Silylation: This is one of the most common derivatization techniques for GC analysis. The active hydrogen of the hydroxyl group is replaced with a non-polar trimethylsilyl (B98337) (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used. The resulting TMS ether is more volatile, more thermally stable, and less prone to adsorption on the chromatographic column, leading to sharper, more symmetric peaks. researchgate.net

Acylation/Esterification: The hydroxyl group can be converted to an ester using an acylating agent, such as an acid anhydride (B1165640) or acid chloride (e.g., trifluoroacetic anhydride). This process also masks the polar hydroxyl group, increasing volatility for GC analysis. If a fluorinated reagent is used, the resulting derivative can be sensitively detected by an electron capture detector (ECD). researchgate.net

Derivatization for HPLC-UV/Fluorescence: For HPLC analysis, a chromophore or fluorophore can be attached to the molecule to enhance its detection by UV-Visible or fluorescence detectors. xjtu.edu.cnnih.gov Reagents like benzoyl chloride or dansyl chloride react with the hydroxyl group to form highly responsive derivatives, enabling trace-level quantification. nih.gov

Derivatization for LC-MS: While LC-MS is highly sensitive, derivatization can still be used to improve ionization efficiency. xjtu.edu.cnbevital.no Converting the analyte into a derivative with a permanently charged or easily ionizable group can significantly enhance the signal in the mass spectrometer. For instance, converting hydroxybutyrates into 2-picolinamide (2PM) ester derivatives has been shown to yield excellent peak shapes and [M+H]⁺ ions as base peaks in positive electrospray ionization mode. bevital.no

The choice of derivatization strategy depends on the analytical technique being employed, the required sensitivity, and the nature of the sample matrix.

Table 3: Summary of Derivatization Strategies for this compound

StrategyReagent ExampleTarget GroupAnalytical MethodAdvantage
SilylationBSTFA, MSTFAHydroxylGC-MS, GC-FIDIncreases volatility and thermal stability; improves peak shape. researchgate.net
AcylationTrifluoroacetic AnhydrideHydroxylGC-MS, GC-ECDMasks polar group; introduces fluorophores for sensitive ECD detection. researchgate.net
BenzoylationBenzoyl ChlorideHydroxylHPLC-UVIntroduces a strong chromophore for enhanced UV detection. nih.gov
Fluorescent TaggingDansyl ChlorideHydroxylHPLC-FluorescenceAttaches a fluorescent tag for highly sensitive fluorescence detection. xjtu.edu.cnnih.gov
Picolinamide Esterification2-Picolinoyl ChlorideHydroxylLC-MS/MSImproves ionization efficiency for enhanced mass spectrometric detection. bevital.no

Computational Chemistry and Theoretical Studies of Octyl 3s 3 Hydroxybutanoate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of molecules. For esters of 3-hydroxybutanoate, these calculations can elucidate bond characteristics, charge distribution, and frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting reactivity.

Theoretical studies on related molecules often employ Density Functional Theory (DFT) methods, such as B3LYP, to investigate electronic properties. researchgate.netresearchgate.net For a molecule like Octyl (3S)-3-hydroxybutanoate, DFT calculations would likely reveal a significant polarization of the carbonyl group (C=O), making the carbon atom electrophilic and susceptible to nucleophilic attack. The hydroxyl group introduces a site for hydrogen bonding and potential protonation, which can influence the molecule's reactivity and interactions.

Quantum chemical calculations have been used to investigate the reaction mechanisms of related compounds. For instance, in the context of corrosion inhibition, quantum chemical calculations can help understand the interaction of molecules with metal surfaces. google.com While not directly studying this compound, these studies provide a methodology that could be applied to understand its potential interactions in various chemical environments.

Table 1: Representative Quantum Chemical Descriptors for a Related Compound, Ethyl (S)-3-hydroxybutanoate

DescriptorValueSignificance
TPSA (Topological Polar Surface Area)46.53 ŲInfluences membrane permeability and intermolecular interactions.
LogP (Octanol-Water Partition Coefficient)0.3204Indicates the hydrophilicity/hydrophobicity of the molecule.
Hydrogen Bond Acceptors3Number of sites that can accept a hydrogen bond.
Hydrogen Bond Donors1Number of sites that can donate a hydrogen bond.
Rotatable Bonds3Relates to the conformational flexibility of the molecule.
(Data sourced from a database for Ethyl (S)-3-hydroxybutanoate, a shorter-chain analogue of the target compound) chemscene.com

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are powerful tools for exploring the conformational landscape and intermolecular interactions of molecules over time. For this compound, the flexible octyl chain allows for a multitude of conformations, which can be explored using MD.

Simulations on related systems, such as poly(3-hydroxybutyrate) (PHB), have been used to study crystallization kinetics and the influence of intermolecular forces like C−H···O=C hydrogen bonds. researchgate.net MD simulations of this compound in different solvents would reveal how the solvent environment affects its conformational preferences and the exposure of its functional groups. For instance, in aqueous solution, the molecule would likely adopt conformations that minimize the exposure of the hydrophobic octyl chain to water.

MD simulations are also employed to study the interaction of PHA-related molecules with surfaces and other molecules. For example, simulations have been used to understand the binding of phasin (B1169946) proteins to PHA granules and the behavior of spin-labeled phospholipids (B1166683) within a lipid bilayer. nih.govnih.gov These approaches could be adapted to model the interaction of this compound with biological membranes or polymer matrices.

Structure-Activity Relationship (SAR) Modeling for Enzymatic Interactions and Stereoselectivity

Structure-Activity Relationship (SAR) modeling is crucial for understanding how a molecule's structure influences its biological activity, particularly in the context of enzyme-substrate interactions. The synthesis and modification of this compound are often enzyme-catalyzed, making SAR studies highly relevant.

Lipases are commonly used for the synthesis of alkyl 3-hydroxybutanoates, and their stereoselectivity is a key area of study. Research on the lipase-catalyzed transesterification of 3-hydroxyesters has benefited from molecular modeling to understand the basis of enantioselectivity. technion.ac.il For example, models of the active site of Candida antarctica lipase (B570770) B (CALB) suggest that the enzyme's preference for certain enantiomers is dictated by the fit of the substituents into specific pockets within the active site. technion.ac.il

Prediction of Spectroscopic Properties and Reaction Mechanisms

Computational methods are frequently used to predict spectroscopic properties (e.g., NMR, IR, Raman) and to elucidate reaction mechanisms. These predictions can aid in the interpretation of experimental data and provide insights that are difficult to obtain through experiments alone.

DFT calculations can be used to predict vibrational frequencies, which can then be compared to experimental IR and Raman spectra to aid in band assignment. researchgate.netcsic.es For this compound, such calculations would help assign peaks corresponding to the C=O stretch, C-O stretch, O-H stretch, and various C-H bending and stretching modes of the octyl chain and butyrate (B1204436) backbone.

Furthermore, computational chemistry can be employed to investigate reaction mechanisms, such as the thermal degradation of PHAs. Studies have proposed mechanisms like the E1cB elimination for the degradation of PHB induced by carboxylate end groups. tesisenred.net Theoretical investigation of the lipase-catalyzed synthesis of this compound could clarify the reaction pathway, including the formation of the acyl-enzyme intermediate and the subsequent nucleophilic attack by octanol (B41247). nih.govresearchgate.net

Future Directions and Emerging Research Avenues for Octyl 3s 3 Hydroxybutanoate

Integration with Flow Chemistry and Continuous Processing Technologies

The transition from traditional batch processing to continuous flow chemistry represents a significant paradigm shift in chemical manufacturing. d-nb.infocontractpharma.com This approach offers numerous advantages for the synthesis of specialty chemicals like Octyl (3S)-3-hydroxybutanoate, including enhanced safety, improved heat and mass transfer, and greater process control. contractpharma.comnih.gov

Research into the synthesis of other chiral esters has demonstrated the power of continuous-flow systems. scielo.brembrapa.br For instance, high conversion rates (over 88%) for acetate (B1210297) and propanoate esters have been achieved in significantly less time compared to batch protocols. scielo.brembrapa.br These systems often utilize packed-bed reactors containing immobilized catalysts, which can be either chemical or biological in nature. scielo.brnih.gov The application of flow chemistry can lead to higher product quality with better impurity profiles due to precise control over reaction parameters like temperature and residence time. contractpharma.com

Key benefits of adopting continuous processing for this compound synthesis include:

Enhanced Safety: Flow reactors handle only small volumes of reactants at any given time, minimizing risks associated with hazardous reagents or exothermic reactions. contractpharma.com

Improved Efficiency: Superior mixing and heat transfer lead to faster reaction rates and higher yields. d-nb.info

Scalability: Scaling up production is more straightforward than with batch reactors, often involving longer run times or parallelizing reactor setups rather than redesigning large vessels. nih.gov

Automation: Continuous processes are well-suited for automation, allowing for real-time monitoring and control, which improves process robustness and consistency. asymchem.com

Future work will likely focus on developing a complete "end-to-end" continuous process for this compound, integrating the reaction, workup, and purification steps into a single, automated platform. asymchem.com

Table 1: Comparison of Batch vs. Continuous Flow Processing for Chiral Ester Synthesis
ParameterTraditional Batch ProcessingContinuous Flow Processing
Reaction Time Longer (e.g., 120 min for 85% conversion) scielo.brembrapa.brShorter (e.g., 60-70 min for >88% conversion) scielo.brembrapa.br
Heat & Mass Transfer Often inefficient, leading to temperature gradientsHighly efficient due to high surface-area-to-volume ratio nih.gov
Safety Higher risk due to large volumes of reagentsInherently safer with small reaction volumes contractpharma.com
Scalability Complex, often requires process redesignSimpler, achieved by extending run time or numbering-up nih.gov
Process Control Less precise, potential for runaway reactionsPrecise control over temperature, pressure, and residence time contractpharma.com

Application of Artificial Intelligence and Machine Learning in Synthesis and Biocatalysis Optimization

In the context of biocatalysis, AI and ML can significantly streamline the enzyme development process. esterbiotech.com By analyzing protein sequences and structures, ML algorithms can predict which enzymes are likely to have the desired activity and stability. This data-driven approach accelerates the optimization of reaction parameters for enzymatic processes. rsc.orgresearchgate.net Active learning frameworks, such as those using Bayesian optimization, can intelligently select the next set of experimental conditions to test, rapidly converging on the optimal process parameters. nih.gov

Exploration of Novel Biocatalytic Systems and Enzyme Engineering

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The production of this compound, a chiral ester, is particularly well-suited for enzymatic methods. Future research will focus on discovering new enzymes and engineering existing ones to improve efficiency, stability, and substrate specificity.

The synthesis of polyhydroxyalkanoates (PHAs), of which (3S)-3-hydroxybutanoate is a monomer, involves a cascade of enzymes, including β-ketothiolase, acetoacetyl-CoA reductase, and PHA synthase. nih.gov These enzymes, or related esterases and lipases, are prime targets for biocatalytic synthesis. nih.govresearchgate.net The search for novel biocatalysts often involves screening environmental samples for microorganisms capable of performing the desired transformation. daneshyari.com

Once a suitable enzyme is identified, protein engineering techniques can be used to enhance its properties. Rational design and directed evolution are powerful strategies to create enzyme variants with improved characteristics for industrial applications. port.ac.uk For example, an enzyme's stability in organic solvents or at higher temperatures can be increased, or its specificity can be altered to favor the production of the octyl ester over other esters.

Immobilization is another key area of research. Attaching enzymes to a solid support, such as agarose (B213101) beads or nanoparticles, can significantly enhance their stability and allow for easy separation from the reaction mixture, enabling reuse over multiple cycles. beilstein-institut.demdpi.comresearchgate.net The choice of support material and immobilization technique can profoundly impact the enzyme's activity and operational stability. beilstein-institut.demdpi.com

Table 2: Key Enzyme Classes and Engineering Strategies for this compound Synthesis
Enzyme ClassPotential Role in SynthesisFuture Research/Engineering Goals
PHA Synthase Polymerizes (R)-3-hydroxyacyl-CoA monomers nih.govEngineer for direct esterification with 1-octanol (B28484) or controlled oligomerization.
Lipases/Esterases Catalyze esterification or transesterification researchgate.netunipd.itImprove specificity for 3-hydroxybutanoic acid and 1-octanol; enhance stability in organic media. mdpi.com
Carbonyl Reductases Asymmetric reduction of a keto-ester precursor nih.govOptimize cofactor regeneration systems; broaden substrate scope. nih.gov
PHA Depolymerases Hydrolyze PHA polymers into monomers nih.govAdapt for controlled alcoholysis with 1-octanol to directly form the ester.

Development of Advanced Analytical Platforms for In-Situ Monitoring and Process Control

To fully realize the benefits of continuous processing and optimized biocatalysis, the development of advanced analytical platforms for real-time, in-situ monitoring is essential. mt.com These platforms provide continuous data on reaction progress, enabling precise process control and ensuring consistent product quality.

Spectroscopic techniques are particularly powerful for in-situ analysis because they are non-destructive and can provide rich chemical information. spectroscopyonline.com Techniques such as Fourier-transform infrared (FTIR), Raman, and high-resolution ultrasonic spectroscopy can monitor the concentrations of reactants, intermediates, and products in real time. mt.comspectroscopyonline.commdpi.com This data allows for immediate adjustments to process parameters, preventing deviations and optimizing the reaction as it occurs.

For biocatalytic reactions, specialized sensors can be developed to monitor enzyme activity or the concentration of specific biomolecules like NADH. researchgate.net Microreactors or "nanowells" can be fabricated with embedded sensors to screen numerous reaction conditions simultaneously, providing high-throughput data for process optimization. researchgate.net High-resolution ultrasonic spectroscopy is particularly useful for monitoring reactions in complex or opaque media like emulsions or suspensions, where optical methods may fail. mdpi.com

The integration of these analytical tools with automated control systems is a key future direction. Data collected in real time can be fed into a control algorithm that automatically adjusts flow rates, temperatures, or reagent addition to maintain the process at its optimal state. This level of process analytical technology (PAT) is crucial for implementing robust and efficient manufacturing processes for high-value chemicals like this compound.

Q & A

Basic Research Questions

Q. What are the standard analytical methods for identifying and quantifying Octyl (3S)-3-hydroxybutanoate in complex mixtures?

  • Methodological Answer : Reverse-phase HPLC with octyl-modified silica columns (C8) is a robust method for separating and quantifying this compound. Optimize elution conditions (e.g., gradient elution with acetonitrile/water) to resolve peaks in biological or synthetic matrices. Column efficiency (plate number) and selectivity should be validated using reference standards . Mass spectrometry (LC-MS) coupled with chiral columns can further confirm stereochemical purity.

Q. How can the stereochemical integrity of this compound be validated during synthesis?

  • Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy with chiral solvating agents (e.g., Eu(hfc)₃) to distinguish enantiomers. Alternatively, enzymatic assays employing hydroxyacid-oxoacid transhydrogenase (EC 1.1.99.24) can confirm stereospecificity by monitoring substrate conversion to acetoacetate and (R)-2-hydroxyglutarate . Polarimetry or chiral HPLC with a cellulose tris(3,5-dimethylphenylcarbamate) column can also quantify enantiomeric excess.

Q. What are the stability considerations for storing this compound in laboratory settings?

  • Methodological Answer : Store under inert atmosphere (N₂/Ar) at –20°C to prevent hydrolysis of the ester bond. Conduct accelerated stability studies under varying pH (4–9), temperature (25–60°C), and light exposure to identify degradation pathways. Monitor via HPLC for breakdown products like 3-hydroxybutanoic acid .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its interaction with lipid membranes or enzymes?

  • Methodological Answer : Perform molecular dynamics simulations to model membrane permeability, focusing on the (3S)-hydroxy group’s hydrogen-bonding potential. Compare with (3R)-enantiomers using Langmuir monolayer assays. Experimentally, use fluorescence anisotropy to measure membrane fluidity changes in liposomes doped with the compound . Enzymatic kinetics (e.g., with EC 1.1.99.24) can quantify substrate specificity differences between stereoisomers .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across in vitro vs. in vivo models?

  • Methodological Answer : Investigate metabolic stability using liver microsomes or hepatocytes to identify rapid hydrolysis in vivo. Pair with pharmacokinetic studies (LC-MS/MS) to measure bioavailability. Cross-validate cell-based assays (e.g., cytotoxicity) under physiological oxygen and nutrient conditions to mimic in vivo microenvironments .

Q. How can computational modeling optimize the enzymatic synthesis of this compound?

  • Methodological Answer : Use docking simulations (AutoDock Vina) to predict binding affinities between (3S)-3-hydroxybutanoate and lipases/esterases. Validate with site-directed mutagenesis of catalytic residues (e.g., Ser-His-Asp triad in Candida antarctica lipase B). Monitor reaction progress via FTIR spectroscopy to track esterification efficiency .

Q. What role does this compound play in modulating oxidative stress pathways in cellular models?

  • Methodological Answer : Treat cell lines (e.g., HepG2) with the compound and measure reactive oxygen species (ROS) using DCFH-DA fluorescence. Combine with RNA-seq to identify upregulated antioxidant genes (e.g., Nrf2 targets). Validate using knockout models (e.g., Nrf2⁻/⁻ cells) to establish mechanistic links .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.